

Deltorphin II TFA: A Technical Guide to Solubility and Handling

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Compound of Interest

Compound Name: Deltorphin 2 TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Deltorphin II trifluoroacetate (TFA), a potent and selective peptide agonist for the δ -opioid receptor.^{[1][2][3]} Proper solubilization is critical for accurate and reproducible results in research and drug development. This document outlines quantitative solubility data, detailed experimental protocols, and the key factors influencing the dissolution of this peptide.

Introduction to Deltorphin II

Deltorphin II is a naturally occurring heptapeptide, originally isolated from the skin of frogs from the *Phyllomedusa* genus.^[3] Its structure, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂, confers high affinity and selectivity for δ -opioid receptors over μ - and κ -opioid receptors.^[4] The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). While TFA salts can enhance the solubility of peptides in aqueous solutions, the counterion also contributes to the total mass of the product.

Quantitative Solubility Data

The solubility of Deltorphin II TFA has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that hygroscopic solvents like DMSO can have variable water content, which can significantly impact solubility; using a newly opened container is recommended.

Solvent	Concentration	Molar Equivalent	Notes	Source(s)
DMSO	50 mg/mL	55.75 mM	Ultrasonic assistance is needed.	
DMSO	1 mg/mL	1.11 mM	-	
Water	≥ 50 mg/mL	≥ 55.75 mM	Saturation point is not known.	
Water	1 mg/mL	1.11 mM	-	
DMF	15 mg/mL	16.72 mM	-	
10% Acetonitrile in Water	1 mg/mL	1.11 mM	-	
DMF:PBS (pH 7.2) (1:5)	0.16 mg/mL	0.18 mM	-	
Ethanol	Slightly Soluble	-	Quantitative data not specified.	

Molecular Weight of Deltorpin II TFA salt is approximately 896.91 g/mol . The free base molecular weight is approximately 782.9 g/mol .

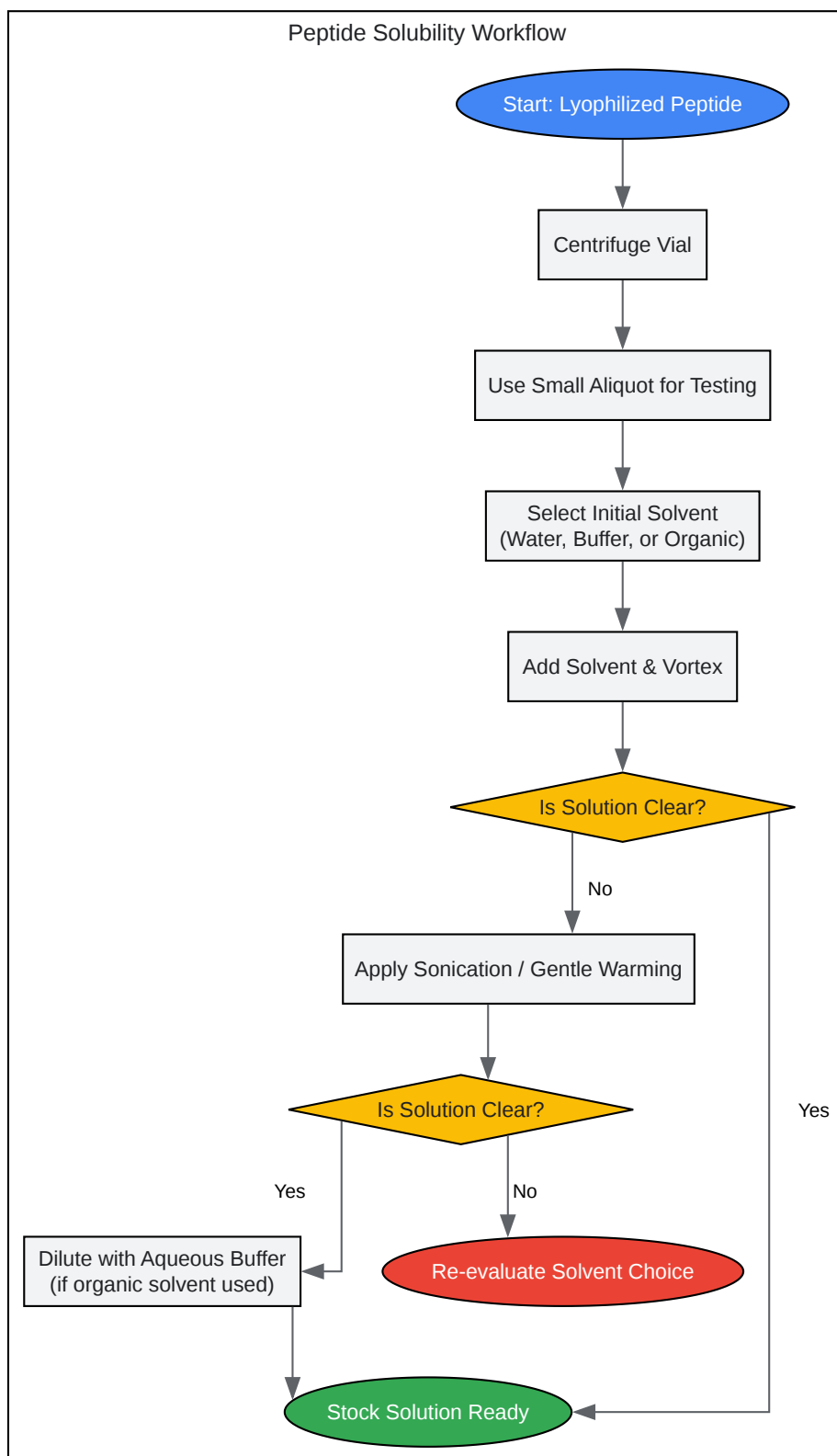
Experimental Protocols

General Peptide Solubilization Protocol

A systematic approach is recommended when dissolving a new peptide to avoid loss of valuable material.

- Initial Assessment: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to pellet all lyophilized powder at the bottom of the tube.
- Test Solubility: Use a small, non-critical aliquot of the peptide for initial solubility tests.
- Solvent Selection:

- Acidic/Basic Nature: Determine the overall charge of the peptide. Deltorphin II has one acidic residue (Glu) and one N-terminal amine, making it slightly acidic. For acidic peptides, dissolving in a slightly basic buffer (like 0.1M ammonium bicarbonate) can be effective. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) is recommended.
- Hydrophobicity: For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often required. First, dissolve the peptide in a minimal amount of the organic solvent.
- Aqueous Dilution: Once the peptide is dissolved in the organic solvent, the aqueous buffer can be added dropwise while vortexing to reach the final desired concentration.
- Aiding Dissolution: If the peptide does not dissolve readily, gentle warming (to approximately 37°C) or brief sonication can be applied. It is crucial to chill the sample between sonication bursts to prevent degradation. A properly solubilized peptide will form a clear, particle-free solution.



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Caption: A general workflow for determining peptide solubility.

Specific Formulations for In Vivo Use

For drug development and in vivo studies, co-solvent systems are often employed to achieve higher concentrations and maintain stability.

Protocol 1: PEG300/Tween-80 Formulation This protocol yields a clear solution of at least 2.5 mg/mL.

- Prepare a stock solution of Deltorphin II TFA in 100% DMSO (e.g., 25 mg/mL).
- In a separate tube, add 40% (by final volume) of PEG300.
- Add 10% (by final volume) of the DMSO stock solution to the PEG300 and mix thoroughly.
- Add 5% (by final volume) of Tween-80 and mix until the solution is homogeneous.
- Add 45% (by final volume) of saline and mix to achieve the final formulation.

Protocol 2: SBE- β -CD Formulation This protocol also yields a clear solution of at least 2.5 mg/mL.

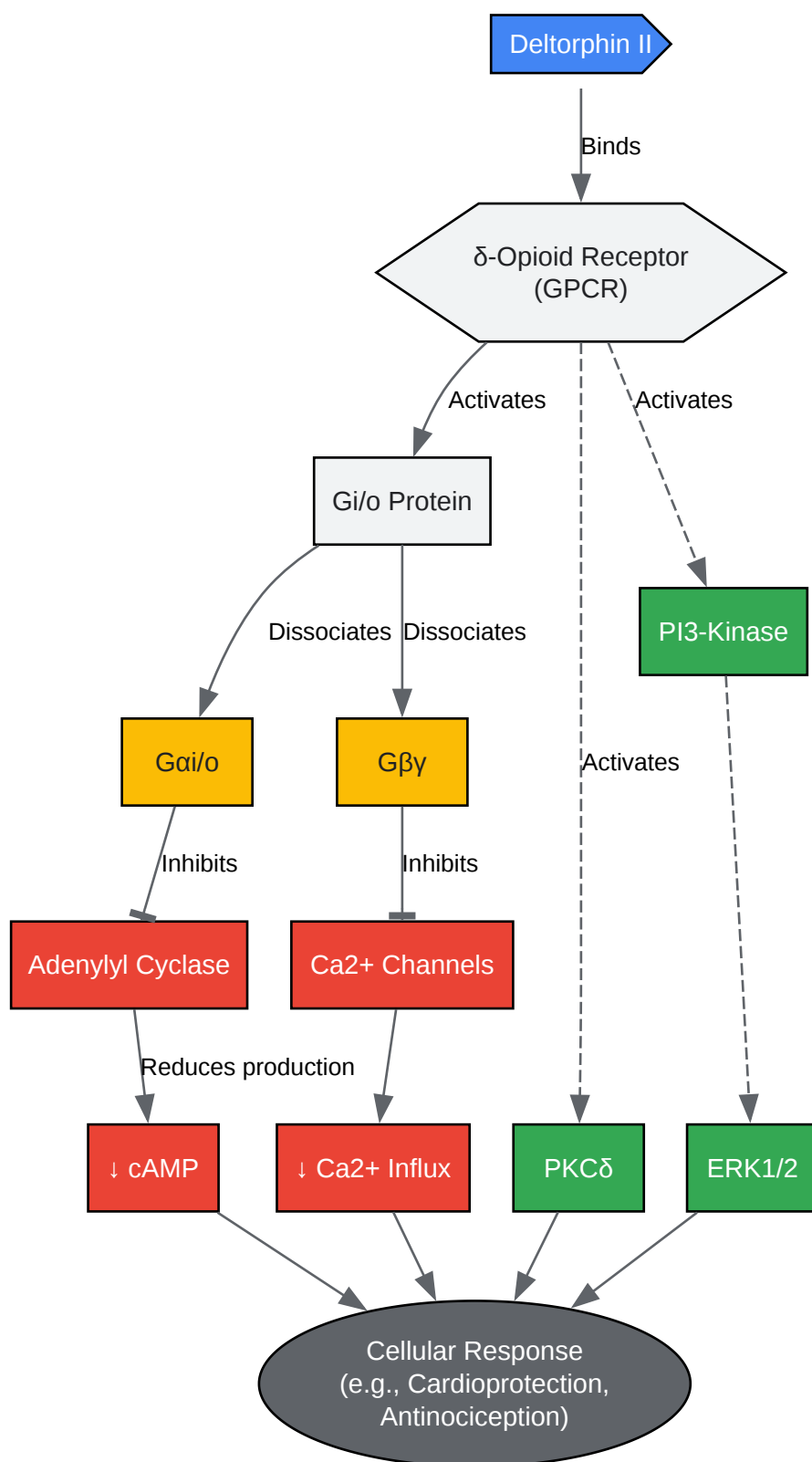
- Add 10% (by final volume) of DMSO to the vial containing Deltorphin II TFA and mix to dissolve.
- Add 90% (by final volume) of a 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in saline solution.
- Mix thoroughly until a clear solution is obtained.

Deltorphin II Signaling Pathway

Deltorphin II exerts its biological effects by binding to and activating δ -opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves coupling to inhibitory G-proteins (Gai/o).

- **Receptor Activation:** Deltorphin II binds to the δ -opioid receptor.

- G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α -subunit of the Gai/o protein, causing the dissociation of the G $\alpha\beta\gamma$ complex into Gai/o-GTP and G $\beta\gamma$ subunits.
- Downstream Effects:
 - The Gai/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - The dissociated G $\beta\gamma$ subunit can directly inhibit voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release.
 - Activation of the receptor can also stimulate other pathways, including Protein Kinase C δ (PKC δ), PI3-kinase, and the ERK1/2 MAP kinase cascade, which are involved in cellular processes like cardioprotection.



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Caption: Deltorphin II signaling pathway via the δ -opioid receptor.

Storage and Stability

Once solubilized, it is recommended to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be stored under the following conditions:

- -80°C: Stable for up to 6 months.
- -20°C: Stable for up to 1 month.

Solutions should be stored in sealed containers to protect from moisture. Lyophilized powder is stable for up to 2 years at -80°C or 1 year at -20°C when stored away from moisture.

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